

An In-depth Technical Guide to 2-Furoyl Isothiocyanate: Synthesis, Reactivity, and Applications

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Compound of Interest

Compound Name: 2-Furoyl isothiocyanate

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Introduction

2-Furoyl isothiocyanate is a versatile bifunctional reagent that has garnered significant interest in the field of organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its unique molecular architecture, featuring an electrophilic isothiocyanate group appended to a furoyl moiety, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and synthetic applications of **2-furoyl isothiocyanate**, with a focus on its utility in the development of novel compounds with potential biological activity.

Historical Context and Discovery

While a singular, seminal report on the initial discovery of **2-furoyl isothiocyanate** is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of acyl isothiocyanate chemistry. The synthesis and reactions of acyl isothiocyanates have been a subject of study for over a century, with early work focusing on their preparation from acyl chlorides and inorganic thiocyanates. The exploration of furoic acid and its derivatives, driven by their prevalence in natural products and their potential as bio-based chemical feedstocks, likely led to the synthesis of **2-furoyl isothiocyanate** as a logical extension of this established chemistry. Its utility as a synthon for heterocyclic chemistry has

been recognized and developed more recently, with numerous publications in the last few decades highlighting its role as a valuable building block.

Physicochemical Properties

A summary of the key physicochemical properties of **2-furoyl isothiocyanate** is presented in the table below.

Property	Value	Reference
CAS Number	80440-95-5	[1]
Molecular Formula	C ₆ H ₃ NO ₂ S	[1]
Molecular Weight	153.16 g/mol	[1]
Boiling Point	78 °C at 1 mmHg	[2]
Density	1.30 g/cm ³	[2]
Appearance	Not specified, likely a liquid	
Solubility	Soluble in organic solvents like acetone	[3]

Synthesis of 2-Furoyl Isothiocyanate

The most common and efficient method for the synthesis of **2-furoyl isothiocyanate** involves the reaction of 2-furoyl chloride with a thiocyanate salt. A detailed, one-pot protocol is described below.

Experimental Protocol: One-Pot Synthesis of 2-Furoyl Isothiocyanate and Subsequent Thiourea Formation

This protocol is adapted from the work of Al-Jeilawi and Oleiwi (2023).[3][4]

Materials:

- 2-Furoyl chloride

- Potassium thiocyanate (KSCN)
- Dry Acetone
- Primary or secondary amine
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Dropping funnel

Procedure:

- In-situ formation of **2-Furoyl Isothiocyanate**:
 - To a solution of potassium thiocyanate (1.0 equivalent) in dry acetone in a round-bottom flask, add 2-furoyl chloride (1.0 equivalent) dropwise with stirring at room temperature.
 - The reaction mixture is then stirred for a short period to ensure the complete formation of **2-furoyl isothiocyanate**. The formation of a precipitate of potassium chloride indicates the progress of the reaction.
- Synthesis of 1-(2-furoyl)thiourea derivatives:
 - To the reaction mixture containing the in-situ generated **2-furoyl isothiocyanate**, add a solution of the desired primary or secondary amine (1.0 equivalent) in dry acetone dropwise.
 - The resulting mixture is then refluxed for a period of 3 to 5 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
 - Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Causality of Experimental Choices:

- **Dry Acetone:** The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive 2-furoyl chloride and the resulting isothiocyanate.
- **Potassium Thiocyanate:** This salt serves as the source of the thiocyanate nucleophile. Other thiocyanate salts, such as ammonium or sodium thiocyanate, can also be used.
- **One-Pot Procedure:** This approach is efficient as it avoids the isolation of the potentially moisture-sensitive **2-furoyl isothiocyanate** intermediate, leading to higher overall yields of the final thiourea derivatives.

Workflow for the one-pot synthesis of 1-(2-furoyl)thiourea derivatives.

Spectroscopic Characterization

Detailed spectroscopic data for pure **2-furoyl isothiocyanate** is not extensively reported. However, based on the analysis of its derivatives and general principles of spectroscopy, the following characteristics can be expected:

Infrared (IR) Spectroscopy: The IR spectrum of **2-furoyl isothiocyanate** is expected to show a strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the region of $2000\text{--}2200\text{ cm}^{-1}$. Additionally, a strong carbonyl (C=O) stretching vibration from the furoyl moiety would be observed around $1680\text{--}1700\text{ cm}^{-1}$.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will display signals corresponding to the three protons of the furan ring. These typically appear as multiplets in the aromatic region (δ 6.5–8.0 ppm).

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon, the isothiocyanate carbon, and the four carbons of the furan ring. A notable feature of isothiocyanates is the often broad and weak signal of the isothiocyanate carbon, sometimes referred to as "near-silence," which can make its detection challenging.^{[5][6][7]} This phenomenon is attributed to the quadrupolar relaxation of the nitrogen atom and the chemical shift anisotropy of the carbon. The expected chemical shift for the isothiocyanate carbon is in the range of δ 125–140 ppm.

Mass Spectrometry (MS): The mass spectrum of **2-furoyl isothiocyanate** would show the molecular ion peak at m/z 153. Key fragmentation patterns would likely involve the loss of CO ,

NCS, or the entire furoyl group, providing valuable structural information.[8][9]

Chemical Reactivity and Synthetic Applications

2-Furoyl isothiocyanate is a highly reactive molecule due to the presence of two electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. This dual reactivity makes it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds.

Reactions with Nucleophiles

The primary mode of reaction for **2-furoyl isothiocyanate** is the nucleophilic addition to the isothiocyanate carbon. A diverse range of nucleophiles, including amines, hydrazines, and active methylene compounds, readily react to form thiourea and thiosemicarbazide derivatives. These intermediates can then undergo subsequent intramolecular cyclization to yield various five- and six-membered heterocyclic systems.

General reaction pathway of **2-furoyl isothiocyanate** with nucleophiles.

Synthesis of Heterocyclic Systems

2-Furoyl isothiocyanate has been successfully employed as a key building block in the synthesis of a variety of heterocyclic compounds, including:

- **Thiazoles and Thiazolidinones:** Reaction with α -haloketones or α -haloesters.
- **Triazoles:** Reaction with hydrazines followed by cyclization.
- **Thiadiazoles:** Reaction with hydrazonoyl halides.
- **Pyrimidines and Thiouracils:** Reaction with active methylene compounds like malononitrile or ethyl cyanoacetate.

These heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Safety and Handling

2-Furoyl isothiocyanate is expected to be a hazardous substance, and appropriate safety precautions must be taken when handling it. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety information for the closely related 2-furfuryl isothiocyanate (CAS 4650-60-6) provides valuable guidance.^[10]

General Safety Precautions:

- Hazard Class: Likely to be classified as an irritant and harmful.^[10]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors.
- Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

2-Furoyl isothiocyanate is a valuable and versatile reagent in organic synthesis, offering a convenient pathway to a wide array of functionalized heterocyclic compounds. Its straightforward synthesis from readily available starting materials, coupled with its predictable reactivity, makes it an attractive tool for synthetic and medicinal chemists. Further exploration of the full scope of its reactivity and the biological evaluation of the resulting heterocyclic products will undoubtedly continue to be a fruitful area of research, with the potential to contribute to the development of new therapeutic agents and functional materials.

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